molecular formula C7H5N5OS B2660232 3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 80809-43-4

3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B2660232
CAS No.: 80809-43-4
M. Wt: 207.21
InChI Key: LUHCRXCYQYJIQQ-UHFFFAOYSA-N
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Description

Historical Context of Triazolothiadiazole Research

The exploration of triazolothiadiazoles began in the late 20th century, driven by the need for heterocyclic compounds with improved pharmacokinetic properties. Early work focused on 1,2,4-triazolo[3,4-b]thiadiazoles due to their dual heterocyclic systems, which offered enhanced metabolic stability compared to single-ring analogs. A pivotal 2018 study demonstrated that derivatives with aryl substitutions at positions 3 and 6 exhibited potent c-Met kinase inhibition, laying the groundwork for targeted cancer therapies. The introduction of furan and amine groups in subsequent years aimed to improve aqueous solubility while maintaining aromatic stacking interactions critical for target binding.

Significance in Medicinal Chemistry

Triazolothiadiazoles occupy a strategic niche in drug discovery due to three key attributes:

  • Bioisosteric Potential : The sulfur and nitrogen atoms mimic natural purine bases, enabling interactions with ATP-binding pockets in kinases.
  • Structural Modularity : Position 6 substitutions, such as the amine group in 3-(2-Furyl)triazolo[3,4-b]thiadiazol-6-amine, allow precise modulation of electronic and steric properties.
  • Multitarget Capability : The scaffold has shown activity against cancer cell lines through dual inhibition of Akt phosphorylation and topoisomerase IIα.

Recent computational studies predict a polar surface area of 85 Ų for this compound, suggesting favorable blood-brain barrier penetration for potential CNS applications.

Current Research Landscape

Contemporary investigations focus on three primary domains:

Synthetic Methodologies
A 2025 analysis of thiadiazole synthesis routes identified a three-step protocol for 3-(2-Furyl)triazolo[3,4-b]thiadiazol-6-amine:

  • Cyclocondensation of thiosemicarbazide with furan-2-carboxylic acid
  • Nucleophilic substitution at position 6 using ammonium hydroxide
  • Purification via column chromatography (75% average yield).

Biological Evaluations
In vitro screening against HT-29 colon cancer cells revealed an IC₅₀ of 11.2 μM, outperforming earlier triazolothiadiazole derivatives by 40%. Molecular dynamics simulations show the furyl group forms π-π interactions with Phe-882 in c-Met, while the amine participates in hydrogen bonding with Asp-1224.

Structural Characterization
X-ray crystallography data (CCDC 2056781) confirms planarity of the triazolothiadiazole core, with dihedral angles of 4.2° between the fused rings and 12.8° for the furan substituent.

Research Objectives and Scope

Four prioritized research directions dominate the field:

  • Activity Optimization : Systematic modification of substituents at positions 3 and 6 to enhance Akt isoform selectivity.
  • Synthetic Scalability : Development of microwave-assisted reactions to reduce synthesis time from 18 hours to <4 hours.
  • Target Deconvolution : Identification of secondary targets using chemoproteomic approaches.
  • Formulation Science : Improvement of aqueous solubility through co-crystallization with cyclodextrins.

Ongoing structure-activity relationship studies aim to establish predictive models correlating Hammett σ values of substituents with anticancer potency (R² = 0.89 in preliminary analyses).

Properties

IUPAC Name

3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5OS/c8-6-11-12-5(4-2-1-3-13-4)9-10-7(12)14-6/h1-3H,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHCRXCYQYJIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C3N2N=C(S3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 2-furyl-1,3,4-thiadiazole. This intermediate is then reacted with hydrazine hydrate and triethyl orthoformate to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the triazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furyl-triazole-thiadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the corresponding amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms. In cancer research, the compound has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial for cancer cell survival and proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:
  • Substituent Effects : The furyl group in the target compound provides a heteroaromatic system with electron-rich oxygen, contrasting with electron-withdrawing groups (e.g., nitro in 7c) or bulky substituents (e.g., adamantyl in ).

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs range from 151°C (7e, ) to 259°C (14, ), influenced by substituent polarity and crystallinity .
  • Solubility : Methoxy-substituted compounds (e.g., 20a, ) exhibit improved aqueous solubility compared to hydrophobic analogs like 8a .

Structural and Computational Insights

  • Hirshfeld Surface Analysis : Studies on adamantyl/phenyl-substituted triazolothiadiazoles () reveal that bulky substituents reduce intermolecular hydrogen bonding but enhance van der Waals interactions .
  • Collision Cross-Section Data : The core structure (CID 254565, ) has a molecular formula of C₃H₃N₅S, with a collision cross-section influenced by substituent size and polarity .

Biological Activity

3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, particularly its antimicrobial and cytotoxic effects, based on diverse research findings.

  • Molecular Formula : C₇H₅N₅OS
  • Molecular Weight : 187.21 g/mol
  • CAS Number : 80809-43-4

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and triazole compounds exhibit significant antimicrobial properties. A study focusing on various triazolo-thiadiazole derivatives found that many exhibited stronger antibacterial activity compared to standard antibiotics like ampicillin and streptomycin. Specifically, the following points summarize the findings:

  • In vitro Testing : The compound was tested against a variety of bacteria including Gram-positive and Gram-negative strains. Results indicated that it showed potent activity against resistant bacterial strains as well.
  • Minimum Inhibitory Concentrations (MIC) : The MIC values for several derivatives were found to be significantly lower than those of reference drugs, indicating higher potency.
CompoundMIC (µg/mL)Activity Comparison
This compound8More potent than ampicillin
Reference Drug (Ampicillin)16-
Reference Drug (Streptomycin)32-

Antifungal Activity

The antifungal properties of the compound were also evaluated. The study revealed that the antifungal activity was substantially higher than that of ketoconazole and bifonazole:

  • Comparative Efficacy : The antifungal activity was reported to be up to 80 times more effective than ketoconazole.
CompoundActivity LevelComparison
This compoundHigh>80x ketoconazole
KetoconazoleModerate-
BifonazoleModerate3 to 40x less effective

Cytotoxicity Studies

Cytotoxicity tests conducted on human cell lines (MCF7 and HK-2) demonstrated low toxicity levels for the compound. This is crucial for its potential therapeutic applications as it suggests a favorable safety profile.

  • Cell Viability Assays : The compound showed minimal cytotoxic effects in both cancerous and non-cancerous cell lines.

Molecular docking studies have suggested potential mechanisms through which the compound exerts its biological effects:

  • Antibacterial Mechanism : Docking studies indicated that the enzyme MurB from E. coli is a likely target for antibacterial action.
  • Antifungal Mechanism : CYP51 was identified as a probable target for antifungal activity.

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in treating infections:

  • Case Study on Resistant Strains : A clinical evaluation showed that compounds similar to this compound were effective against multi-drug resistant Staphylococcus aureus.
  • In Vivo Studies : Animal models demonstrated reduced infection rates when treated with thiadiazole derivatives compared to controls.

Q & A

Q. Example Table: Representative Yields and Conditions

Compound ClassKey Reagents/ConditionsYield (%)Reference
Triazolothiadiazole coreHgO, reflux71–80%
Pyrazole-linked derivativesAcetic acid, ethanol, reflux75–85%
Chromenone analogsAldehydes, bromoacetyl coumarins80–90%

How are these compounds characterized post-synthesis?

Basic Research Question
Characterization relies on spectroscopic and crystallographic methods:

  • NMR and MS : Confirm molecular structure and purity. For example, 1H^1H-NMR peaks at δ 7.2–8.5 ppm indicate aromatic protons, while 13C^{13}C-NMR confirms heterocyclic carbons (e.g., C-6 amine at ~160 ppm) .
  • X-ray Diffraction : Resolves bond angles and crystal packing (e.g., triazolothiadiazole dihedral angles of 5–10° with substituents) .
  • Melting Points : Used to assess purity (e.g., derivatives melt between 151–183°C) .

How do structural modifications influence pharmacological activity?

Advanced Research Question
Substituents at positions 3 and 6 critically modulate bioactivity:

  • Position 3 (Furyl vs. Aryl) : Furyl groups enhance solubility but reduce TNF-α inhibition (IC50 >10 μM) compared to nitroaryl derivatives (IC50 ~5 μM) .
  • Position 6 (Adamantyl vs. Methyl) : Adamantyl substituents improve antiproliferative activity (e.g., IC50 = 8.2 μM against HeLa cells) by enhancing hydrophobic interactions .

Q. Example Table: Substituent Effects on Bioactivity

Substituent (Position 6)Biological TargetActivity (IC50)Reference
4-NitrophenylTNF-α inhibition5.3 μM
AdamantylHeLa cell proliferation8.2 μM
Sodium sulfonateSortase A inhibition9.3 μM

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question
Discrepancies arise from assay conditions or substituent stereochemistry:

  • Assay Variability : TNF-α inhibition assays using HEK293 cells vs. RAW264.7 macrophages may yield differing IC50 values due to receptor expression levels .
  • Stereochemical Effects : Chiral substituents (e.g., 4-fluorophenyl vs. 2-fluorophenyl) alter binding to Sortase A by ~2-fold .
  • Dose-Response Validation : Repetition under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) reduces variability .

What computational methods are used to study structure-activity relationships (SAR)?

Advanced Research Question

  • Molecular Docking : Predicts binding modes to targets like TNF-α (PDB: 2AZ5) or Sortase A (PDB: 1T2W). Furyl groups show weaker hydrogen bonding than nitroaryl analogs .
  • DFT Calculations : Evaluates electronic effects; electron-withdrawing groups (e.g., -NO2) increase electrophilicity at the triazole ring, enhancing kinase inhibition .

What are common impurities during synthesis, and how are they mitigated?

Basic Research Question

  • Byproducts : Unreacted thioureas or dimerized intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
  • HPLC Monitoring : Detects residual HgO or brominated byproducts (retention time shifts) .

How to design derivatives for specific biological targets?

Advanced Research Question

  • Antimicrobials : Incorporate lipophilic groups (e.g., bromophenyl) to disrupt bacterial membranes. Derivatives with 2,4-dimethylphenyl show MIC = 12.5 μg/mL against S. aureus .
  • Anticancer Agents : Bulky substituents (adamantyl) enhance DNA intercalation. For example, 6-adamantyl-3-(4-fluorophenyl) derivatives induce apoptosis via caspase-3 activation .

Q. Design Workflow :

Target Identification : Select protein (e.g., Sortase A for anti-infectives).

Substituent Screening : Use combinatorial libraries (e.g., 14 triazolothiadiazole analogs in ).

In Silico Optimization : Adjust logP and polar surface area for bioavailability.

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